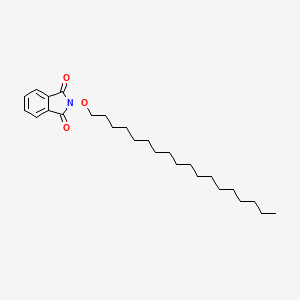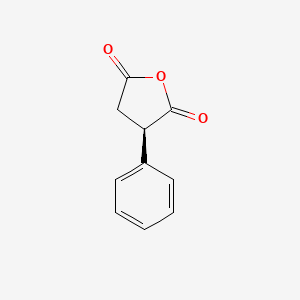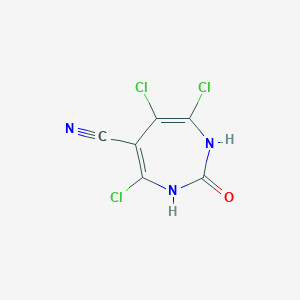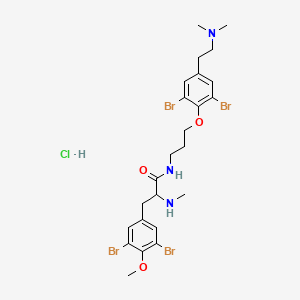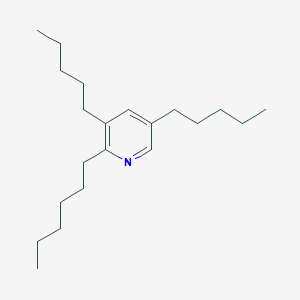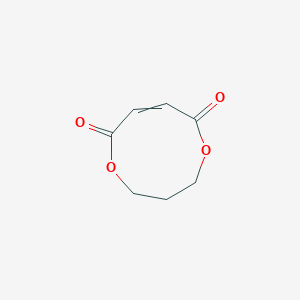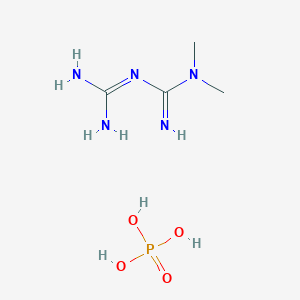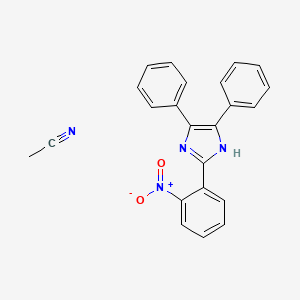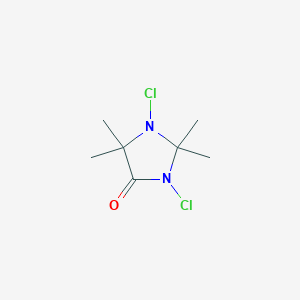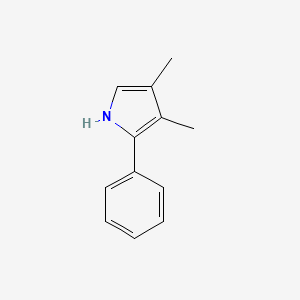
3,4-dimethyl-2-phenyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethyl-2-phenyl-1H-pyrrole is a heterocyclic aromatic organic compound. It is a derivative of pyrrole, which is a five-membered ring containing one nitrogen atom. The compound is characterized by the presence of two methyl groups at positions 3 and 4, and a phenyl group at position 2 on the pyrrole ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-2-phenyl-1H-pyrrole can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields .
Another method involves the reaction of 3,4-dimethyl-1H-pyrrole-2-carboxylic acid with substituted anilines using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and dimethylaminopyridine in acetonitrile as the solvent. This reaction is carried out at room temperature and provides the desired carboxamide analogues .
Industrial Production Methods
Industrial production of pyrrole derivatives, including this compound, often involves the catalytic dehydrogenation of pyrrolidine or the treatment of furan with ammonia in the presence of solid acid catalysts such as silicon dioxide and aluminum oxide .
化学反应分析
Types of Reactions
3,4-Dimethyl-2-phenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the compound into corresponding pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are used under mild conditions.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: N-substituted pyrroles and other substituted pyrrole derivatives.
科学研究应用
3,4-Dimethyl-2-phenyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3,4-dimethyl-2-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For example, its antifungal activity is attributed to its ability to inhibit the enzyme sterol 14α-demethylase, which is essential for the biosynthesis of ergosterol in fungal cell membranes. Molecular docking studies have shown that the compound binds to the active site of the enzyme, preventing its normal function and leading to fungal cell death .
相似化合物的比较
Similar Compounds
3,4-Dimethyl-1H-pyrrole-2,5-dione: A similar compound with a dione functional group at positions 2 and 5.
3-Ethyl-2,4-dimethyl-1H-pyrrole: A derivative with an ethyl group at position 3 instead of a phenyl group.
2,4-Dimethyl-3,5-dicarbethoxypyrrole: A compound with ester groups at positions 3 and 5.
Uniqueness
3,4-Dimethyl-2-phenyl-1H-pyrrole is unique due to the presence of both methyl and phenyl groups on the pyrrole ring, which imparts distinct chemical reactivity and biological activity compared to other pyrrole derivatives. Its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and drug development .
属性
CAS 编号 |
118799-13-6 |
|---|---|
分子式 |
C12H13N |
分子量 |
171.24 g/mol |
IUPAC 名称 |
3,4-dimethyl-2-phenyl-1H-pyrrole |
InChI |
InChI=1S/C12H13N/c1-9-8-13-12(10(9)2)11-6-4-3-5-7-11/h3-8,13H,1-2H3 |
InChI 键 |
WUMHGMDXNUCQMS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CNC(=C1C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


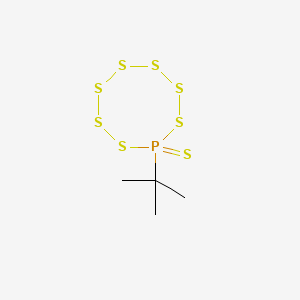
![{[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene](/img/structure/B14286721.png)
